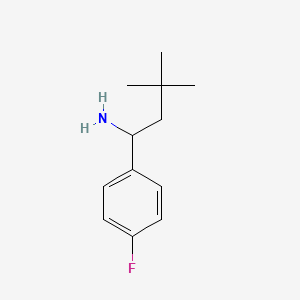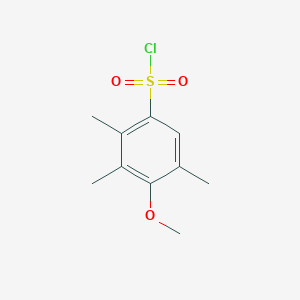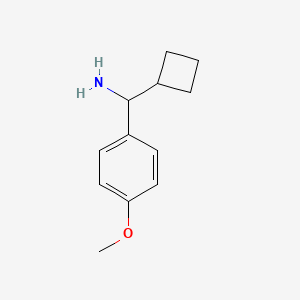![molecular formula C8H15BrO2 B3198699 2-[(2-Bromoethoxy)methyl]oxane CAS No. 1016507-41-7](/img/structure/B3198699.png)
2-[(2-Bromoethoxy)methyl]oxane
Descripción general
Descripción
2-[(2-Bromoethoxy)methyl]oxane is a chemical compound with the molecular formula C8H15BrO2. . This compound is characterized by the presence of a bromoethoxy group attached to an oxane ring, making it a valuable intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
Target of Action
It is known that this compound is used as a building block in the synthesis of various pharmaceuticals , suggesting that its targets could be diverse depending on the specific derivative synthesized.
Mode of Action
Its unique combination of bromine and ether functionalities grants it the ability to participate in a diverse array of chemical reactions and synthetic pathways .
Result of Action
It is known that this compound is used in the synthesis of innovative compounds targeting a wide spectrum of health conditions , suggesting that its effects could be diverse depending on the specific derivative synthesized.
Action Environment
It is recommended to handle this compound with care as it is an irritant, causing skin and eye irritation, and may cause respiratory discomfort . It should be stored in a cool, well-ventilated area, keeping the container tightly sealed .
Análisis Bioquímico
Biochemical Properties
2-[(2-Bromoethoxy)methyl]oxane plays a significant role in biochemical reactions due to its bromine and ether functionalities. These functionalities allow it to participate in a diverse array of chemical reactions and synthetic pathways . The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the synthesis of innovative compounds targeting a wide spectrum of health conditions . For instance, it can serve as a valuable starting material or intermediate in the creation of therapeutics with enhanced pharmacological profiles .
Cellular Effects
This compound has been observed to influence various types of cells and cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways can lead to changes in cellular responses and functions, while its influence on gene expression can result in the modulation of specific genes involved in critical cellular processes . Additionally, this compound can alter cellular metabolism, affecting the overall metabolic flux and energy production within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s bromine and ether groups enable it to form specific binding interactions with target biomolecules, leading to the modulation of their activity . This can result in the inhibition or activation of enzymes, thereby influencing various biochemical pathways . Furthermore, this compound can induce changes in gene expression, affecting the transcription and translation of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . The compound’s stability is influenced by factors such as temperature, pH, and storage conditions . Over time, this compound may undergo degradation, leading to the formation of degradation products that can affect its biological activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity . Beyond this range, the compound can cause toxicity, including damage to organs and tissues . It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the biotransformation of the compound . The metabolic pathways of this compound can influence its pharmacokinetics and overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its accumulation in target tissues, influencing its therapeutic and toxic effects . Understanding the transport mechanisms is essential for optimizing the compound’s delivery and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity . Studying the subcellular distribution of this compound is crucial for understanding its mechanism of action and optimizing its therapeutic potential .
Métodos De Preparación
The synthesis of 2-[(2-Bromoethoxy)methyl]oxane typically involves the reaction of 2-bromoethanol with oxane under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Análisis De Reacciones Químicas
2-[(2-Bromoethoxy)methyl]oxane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as hydroxide ions or amines.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used
Aplicaciones Científicas De Investigación
2-[(2-Bromoethoxy)methyl]oxane has a wide range of applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents due to its unique chemical properties.
Material Science: It is utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings
Comparación Con Compuestos Similares
2-[(2-Bromoethoxy)methyl]oxane can be compared with other similar compounds, such as:
1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but contains a methoxy group instead of an oxane ring.
2-Bromoethyl methyl ether: This compound has a simpler structure with a methyl ether group instead of an oxane ring.
Bis(2-bromoethyl) ether: This compound contains two bromoethyl groups and is used in different applications compared to this compound.
The uniqueness of this compound lies in its oxane ring, which imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
IUPAC Name |
2-(2-bromoethoxymethyl)oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c9-4-6-10-7-8-3-1-2-5-11-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKIMIVKNMYPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3198617.png)
![tert-butyl N-[2-amino-1-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B3198631.png)

![2-[(2-Bromoethoxy)methyl]oxolane](/img/structure/B3198639.png)

![N-[4-(aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide](/img/structure/B3198649.png)







![1-[(3-Aminophenyl)methyl]piperidine-3-carboxamide](/img/structure/B3198729.png)
